REACTION_CXSMILES
|
CC1(C)CCC[C@H]1[C:7]1[CH:8]=[C:9](C=[CH:15][C:16]=1O)[C:10]([O:12][CH3:13])=[O:11].[CH3:19][C:20]1(C)CCC[C@@H]1C1C=C(C=CC=1O)C(OC)=O.CC1(C)C(C2C=C(C=CC=2O)C(OC)=O)=CCC1.[CH2:55]1[CH2:59][O:58][CH2:57][CH2:56]1>>[CH:7]1([CH:8]([C:55]2[CH:59]=[CH:20][CH:19]=[C:57]([OH:58])[CH:56]=2)[CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH2:16][CH2:15]1
|
Name
|
(R)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](CCC1)C=1C=C(C(=O)OC)C=CC1O)C
|
Name
|
(S)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@H](CCC1)C=1C=C(C(=O)OC)C=CC1O)C
|
Name
|
Rh(COD)2BF4
|
Quantity
|
137.2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
(R)-1-[(S)-2-(R)-(ditertbutylphosphino)ferrocenyl]ethyl-bis-(3,5-bistrifluoromethylphenyl)phosphine
|
Quantity
|
302 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
41.64 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC=C1C=1C=C(C(=O)OC)C=CC1O)C
|
Name
|
TEA
|
Quantity
|
2.35 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature/200 psi for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a dark red solution formed
|
Type
|
ADDITION
|
Details
|
The resulting solution was filled with H2 (200 psi) three times
|
Type
|
WASH
|
Details
|
eluting with 1:1 hexane/EtOAc
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(CC(=O)OC)C1=CC(=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.6 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1(C)CCC[C@H]1[C:7]1[CH:8]=[C:9](C=[CH:15][C:16]=1O)[C:10]([O:12][CH3:13])=[O:11].[CH3:19][C:20]1(C)CCC[C@@H]1C1C=C(C=CC=1O)C(OC)=O.CC1(C)C(C2C=C(C=CC=2O)C(OC)=O)=CCC1.[CH2:55]1[CH2:59][O:58][CH2:57][CH2:56]1>>[CH:7]1([CH:8]([C:55]2[CH:59]=[CH:20][CH:19]=[C:57]([OH:58])[CH:56]=2)[CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH2:16][CH2:15]1
|
Name
|
(R)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](CCC1)C=1C=C(C(=O)OC)C=CC1O)C
|
Name
|
(S)-methyl 3-(2,2-dimethylcyclopentyl)-4-hydroxybenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@H](CCC1)C=1C=C(C(=O)OC)C=CC1O)C
|
Name
|
Rh(COD)2BF4
|
Quantity
|
137.2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
(R)-1-[(S)-2-(R)-(ditertbutylphosphino)ferrocenyl]ethyl-bis-(3,5-bistrifluoromethylphenyl)phosphine
|
Quantity
|
302 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
41.64 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC=C1C=1C=C(C(=O)OC)C=CC1O)C
|
Name
|
TEA
|
Quantity
|
2.35 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature/200 psi for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a dark red solution formed
|
Type
|
ADDITION
|
Details
|
The resulting solution was filled with H2 (200 psi) three times
|
Type
|
WASH
|
Details
|
eluting with 1:1 hexane/EtOAc
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(CC(=O)OC)C1=CC(=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.6 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |